
Fampridine Impurity 1 (Dalfampridine Impurity 1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fampridine Impurity 1, also known as Dalfampridine Impurity 1, is a chemical compound used in the synthesis of Fampridine . Fampridine is a medication used to improve walking ability in patients with multiple sclerosis. The chemical name for Fampridine Impurity 1 is 3,4-Dihydroxy-N-(pyridin-4-yl)butanamide .
Molecular Structure Analysis
The molecular formula of Fampridine Impurity 1 is C9H12N2O3 and its molecular weight is 196.2 . The SMILES representation of the molecule is O=C(CC(O)CO)NC1=CC=NC=C1 .Wissenschaftliche Forschungsanwendungen
Treatment of Multiple Sclerosis (MS)
Dalfampridine is used in the treatment of Multiple Sclerosis (MS), a chronic illness involving the central nervous system (CNS) characterized by inflammation, demyelination, and degenerative changes . It has been found to exert positive effects on walking ability, finger dexterity, and cognitive function .
Improvement of Mobility Disability in MS Patients
Dalfampridine has been found to significantly improve the Mobility Disability of MS patients . It boosts the mobility speed of patients in Timing 24 Minute Walk Test (T24FW) .
Safety and Side Effects
While Dalfampridine has been found to be effective in treating MS and improving mobility disability, it also has some side effects. There were significant differences in the incidence of side effects observed between Dalfampridine and placebo .
Improvement of Walking Ability
Fampridine is used to improve walking in people who have multiple sclerosis . This is a significant benefit as MS often causes problems with gait and movement .
Improvement of Cognitive Function
Dalfampridine has been found to increase the Symbol Digit Modalities Test score, indicating an improvement in cognitive function .
Improvement of Finger Dexterity
Dalfampridine has been found to increase the 9-Hole Peg Test score, indicating an improvement in finger dexterity .
Wirkmechanismus
Target of Action
Fampridine Impurity 1, also known as Dalfampridine Impurity 1, is a chemical compound used in the synthesis of Fampridine . Fampridine, the parent compound, is a potassium channel blocker . Its primary targets are the potassium channels exposed in patients with multiple sclerosis (MS) . These channels play a crucial role in maintaining the transmembrane potential and prolonging the action potential .
Mode of Action
In MS, axons progressively lose their myelin sheath, which exposes potassium channels . This exposure results in a leak of potassium ions, leading to the repolarization of cells and a decrease in neuronal excitability . Fampridine Impurity 1, as part of Fampridine, inhibits these voltage-gated potassium channels in the central nervous system (CNS) to maintain the transmembrane potential and prolong the action potential .
Biochemical Pathways
The biochemical pathways affected by Fampridine Impurity 1 are those involved in the conduction of action potentials in neurons. By blocking potassium channels, it prevents the outflow of potassium ions during the repolarization phase of the action potential . This action prolongs the duration of the action potential, thereby enhancing neuronal conduction . The downstream effects of this action include improved motor function in MS patients .
Pharmacokinetics
These studies provide insights into the drug’s absorption, distribution, metabolism, and excretion processes. Understanding these processes is crucial for determining the appropriate dosage regimens and ensuring the drug’s safety in patients with different metabolic capabilities and in various states of health.
Result of Action
The primary result of Fampridine Impurity 1’s action is the improvement of motor function in patients with MS . By prolonging the action potential in neurons, it enhances neuromuscular transmission, making it easier to trigger an action potential . This effect can lead to improved walking speed and mobility in MS patients .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Fampridine Impurity 1 involves the conversion of 4-aminopyridine to the desired impurity through a series of chemical reactions.", "Starting Materials": [ "4-aminopyridine", "Sodium nitrite", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Dissolve 4-aminopyridine in hydrochloric acid and add sodium nitrite to form the diazonium salt.", "Step 2: Add sodium hydroxide to the diazonium salt solution to form the corresponding phenol.", "Step 3: Extract the phenol with ethyl acetate and wash with water.", "Step 4: Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 5: Purify the crude product by recrystallization from methanol to obtain Fampridine Impurity 1." ] } | |
CAS-Nummer |
125583-33-7 |
Molekularformel |
C6H5ClN2O |
Molekulargewicht |
156.57 |
Aussehen |
White Solid |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
N-chloro-4-Pyridinecarboxamide; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4-[(2-acetyloxybenzoyl)amino]benzoate](/img/structure/B602210.png)
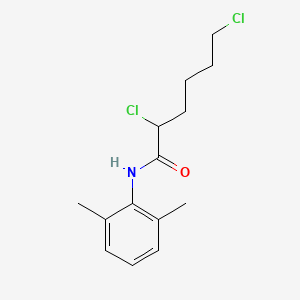
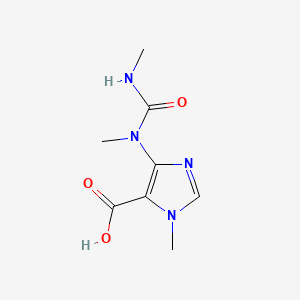
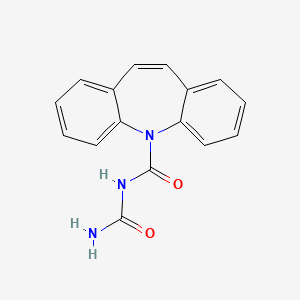

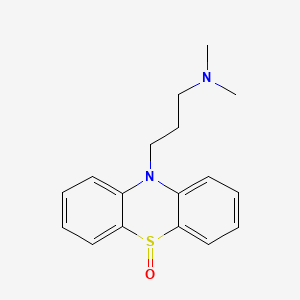
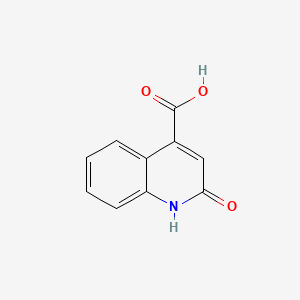
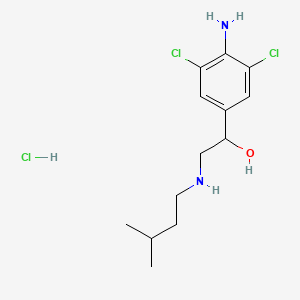
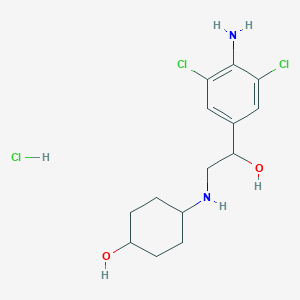


![11,11'-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,e][1,4]-diazepine](/img/structure/B602231.png)